molecular formula C18H15NO3 B093419 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 15849-58-8

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone

Cat. No. B093419
CAS RN: 15849-58-8
M. Wt: 293.3 g/mol
InChI Key: XZMVEPJDUNOSJR-UHFFFAOYSA-N
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Description

“1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone” is a chemical compound . It has been identified as an adulterant in herbal and drug-like products . The molecular formula of this compound is C18H15NO3 .

Scientific Research Applications

1. Identification in Unregulated Drugs

The compound has been identified in various unregulated drugs found in herbal products, indicating its use as an adulterant. Techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy were employed for this identification (Nakajima et al., 2011).

2. Investigating Cannabimimetic Effects

In a study exploring cannabimimetic compounds, the effects of similar compounds were evaluated for their activation of guanine nucleotide-binding proteins, which is critical for understanding their biological activities (Nakajima et al., 2011).

3. Spectroscopic Analysis

A combined experimental and theoretical study on a bis-indolic derivative, related to the compound , was conducted. This involved the use of techniques like IR, Raman, UV-Vis, 1H NMR, and 13C NMR spectra to evaluate the spectroscopic profiles of these molecules (Al-Wabli et al., 2017).

4. Exploring Genotoxic Properties

Research has been conducted to explore the genotoxic properties of similar compounds. This is vital for assessing their potential risks and impacts on human health, particularly in relation to DNA damage (Ferk et al., 2016).

5. Antitumor Potential

Some derivatives of the compound have been synthesized and tested for tumor cell-growth inhibition, indicating a potential application in cancer research (Farghaly, 2010).

6. NMDA Receptor Antagonists

Related compounds have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, a critical target in neurological research and drug development (Borza et al., 2007).

7. Radio Ligand Development for PET Imaging

The synthesis of labeled aminoalkylindole derivatives, related to the compound, for potential use as cannabinoid receptor radioligands in PET imaging, offers insights into neuroimaging and the study of substance abuse (Gao et al., 2014).

8. Synthesis and Characterization for Antimicrobial Activity

Novel indole derivatives have been synthesized and characterized for their potential in antimicrobial activities, indicating the compound's relevance in infectious disease research (Nagarapu & Pingili, 2014).

9. Anticancer Agent Synthesis

Research on the synthesis and reaction with nucleophiles of related compounds has led to the evaluation of their potential as anticancer agents, showcasing the compound's significance in oncology (Gouhar & Raafat, 2015).

10. Structural Elucidation in Seized Products

Structural and spectral elucidation of similar compounds in seized products, including by liquid chromatography and nuclear magnetic resonance analysis, helps in forensic toxicology (Denooz et al., 2013).

properties

IUPAC Name

1H-indol-3-yl-[3-(4-methoxyphenyl)oxiran-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-12-8-6-11(7-9-12)17-18(22-17)16(20)14-10-19-15-5-3-2-4-13(14)15/h2-10,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMVEPJDUNOSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402916
Record name 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone

CAS RN

15849-58-8
Record name 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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